
2,6-dimethoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethoxy-N-methylbenzamide: is a chemical compound with the molecular formula C10H13NO3. Its systematic name reflects its structure: a benzene ring with two methoxy (OCH3) groups at positions 2 and 6, along with an amide functional group (CONHCH3) attached to the benzene ring. The compound’s CAS number is 21864-68-6 .
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of 2,6-dimethoxy-N-methylbenzamide involves several steps. One common approach is via the reaction of 2,6-dimethoxyaniline with methyl chloroformate (CH3OCOCl) or methyl chloroacetate (CH3COCH2Cl) to form the amide linkage . The reaction proceeds as follows:
2,6-dimethoxyaniline+methyl chloroformate→this compound
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient manufacturing.
Analyse Des Réactions Chimiques
Reactivity:
2,6-dimethoxy-N-methylbenzamide: can undergo various chemical reactions due to its functional groups. Some notable reactions include:
Substitution Reactions: The amide functional group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction processes.
Acylation: The amide group can be acylated using acyl chlorides or anhydrides.
Substitution: Reagents like ammonia or primary amines can replace the chlorine atom in the amide group, yielding substituted amides.
Oxidation: Mild oxidants like hydrogen peroxide (HO) can convert the methyl groups to carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) can reduce the nitro group to an amine.
Applications De Recherche Scientifique
2,6-dimethoxy-N-methylbenzamide: finds applications in various fields:
Chemistry: It serves as a building block for more complex molecules.
Biology: Researchers study its interactions with biological targets.
Medicine: Investigations explore its potential as a drug candidate.
Industry: It may be used in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The exact mechanism by which 2,6-dimethoxy-N-methylbenzamide exerts its effects depends on its specific molecular targets. Further research is needed to elucidate these pathways comprehensively.
Comparaison Avec Des Composés Similaires
While 2,6-dimethoxy-N-methylbenzamide is unique due to its specific substitution pattern, other related compounds include:
- 2,3-dimethoxy-N-methylbenzamide
- 3,5-dimethoxy-N-methylbenzamide
- 3,5-dimethoxy-4-methylbenzamide
Propriétés
Numéro CAS |
21864-68-6 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2,6-dimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO3/c1-11-10(12)9-7(13-2)5-4-6-8(9)14-3/h4-6H,1-3H3,(H,11,12) |
Clé InChI |
MHEJRFLROTWAKE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=CC=C1OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


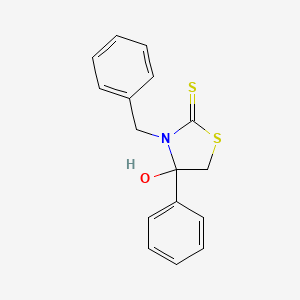
![(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B12002013.png)
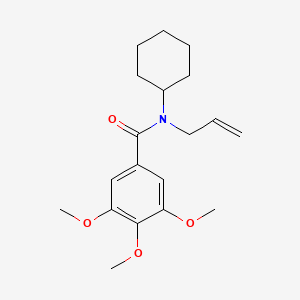
![2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12002022.png)
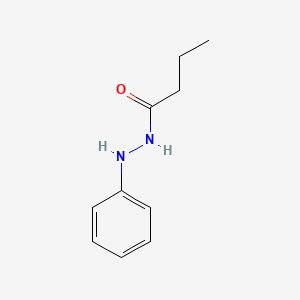
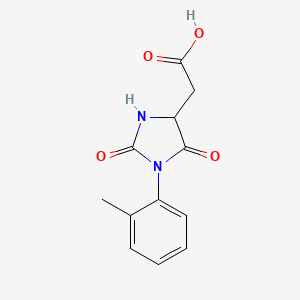

![5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002045.png)
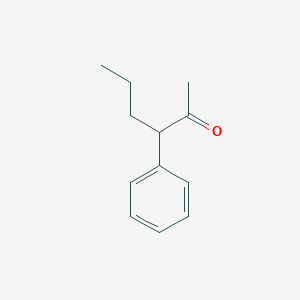
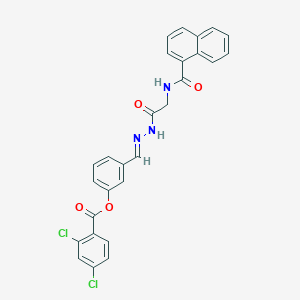
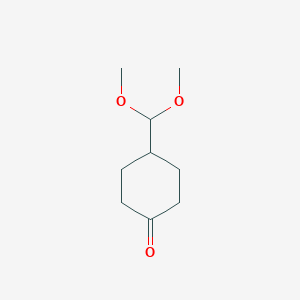
![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile](/img/structure/B12002068.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002092.png)
![Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12002096.png)
